Stereochemical Inversion at the α-Carbon Produces ~70-Fold Weaker Serine Protease Inhibition in a 3-Aminophenylalanine-Derived Inhibitor
In the WX-UK1 urokinase inhibitor series derived from 3-aminophenylalanine, the D-enantiomeric form (synthesized from 3-Amino-D-Phenylalanine) exhibited approximately 70-fold higher Ki values (i.e., weaker inhibition) against both urokinase-type plasminogen activator (uPA) and plasmin compared to the L-enantiomeric form in chromogenic paranitroanilide peptide substrate assays [1]. This quantitative stereoselectivity gap demonstrates that the D-configuration at the α-carbon fundamentally alters the inhibitor's binding affinity to its cognate serine protease targets.
| Evidence Dimension | Serine protease inhibition potency (Ki) |
|---|---|
| Target Compound Data | D-enantiomer of WX-UK1 (derived from 3-Amino-D-Phenylalanine): Ki values ~70-fold higher than L-form |
| Comparator Or Baseline | L-enantiomer of WX-UK1 (derived from 3-Amino-L-Phenylalanine): Ki in sub- to low-micromolar range |
| Quantified Difference | Approximately 70-fold weaker inhibition by D-enantiomer vs L-enantiomer for uPA and plasmin |
| Conditions | Chromogenic paranitroanilide peptide substrate assays; purified uPA and plasmin; Ki determination |
Why This Matters
This ~70-fold stereoselectivity differential confirms that 3-Amino-D-Phenylalanine cannot substitute for its L-enantiomer in protease inhibitor programs targeting uPA/plasmin without catastrophic loss of potency, making chiral purity a non-negotiable procurement specification.
- [1] Setyono-Han, B., Stürzebecher, J., Schmalix, W. A., Muehlenweg, B., Sieuwerts, A. M., Timmermans, M., ... & Foekens, J. A. (2005). Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thrombosis and Haemostasis, 93(4), 779-786. View Source
